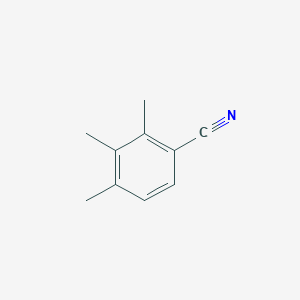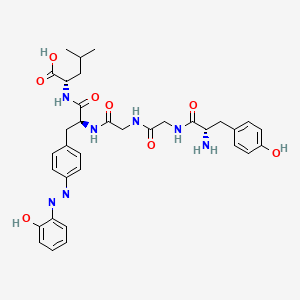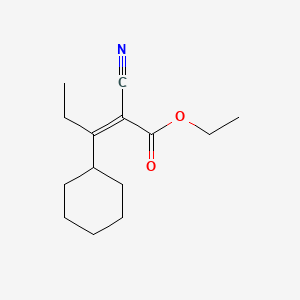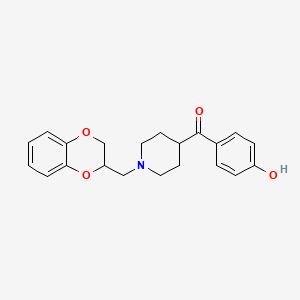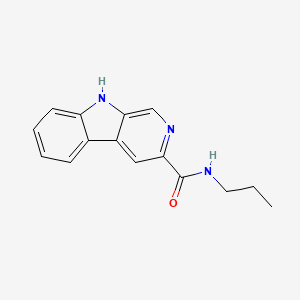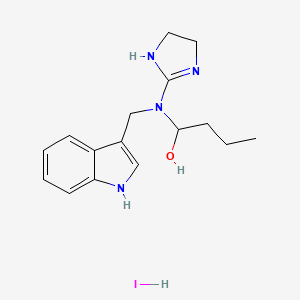![molecular formula C22H29BrO2 B14439227 4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol CAS No. 78435-22-0](/img/structure/B14439227.png)
4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C22H29BrO2 It is a derivative of biphenyl, where a bromodecyl group is attached via an ether linkage to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 10-bromodecanol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated or deoxygenated derivatives.
Applications De Recherche Scientifique
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromodecyl group can facilitate membrane penetration, while the biphenyl moiety can interact with hydrophobic regions of proteins or lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(10-Bromodecyl)oxy]benzaldehyde
- 1,4-Bis[(10-bromodecyl)oxy]benzene
- 2’-[(4-Bromobenzoyl)oxy][1,1’-biphenyl]-2-yl 4-bromobenzoate
Uniqueness
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural features, such as the combination of a bromodecyl group and a biphenyl core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
78435-22-0 |
|---|---|
Formule moléculaire |
C22H29BrO2 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
4-[4-(10-bromodecoxy)phenyl]phenol |
InChI |
InChI=1S/C22H29BrO2/c23-17-7-5-3-1-2-4-6-8-18-25-22-15-11-20(12-16-22)19-9-13-21(24)14-10-19/h9-16,24H,1-8,17-18H2 |
Clé InChI |
QGHHWIFVOHOGOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



